4-(Butylamino)-7-chloroquinoline-3-carbonitrile
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Overview
Description
4-(Butylamino)-7-chloroquinoline-3-carbonitrile is an organic compound with a complex structure that includes a quinoline core substituted with a butylamino group at the 4-position, a chlorine atom at the 7-position, and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination: The butylamino group can be introduced through a nucleophilic substitution reaction, where the chloroquinoline is reacted with butylamine under basic conditions.
Formation of the Cyano Group: The cyano group can be introduced through a cyanation reaction using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Butylamino)-7-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like butylamine in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(Butylamino)-7-chloroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-7-chloroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in the replication of the malaria parasite.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Primaquine: A quinoline derivative used in the treatment of malaria.
Uniqueness
4-(Butylamino)-7-chloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
5423-71-2 |
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Molecular Formula |
C14H14ClN3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
4-(butylamino)-7-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H14ClN3/c1-2-3-6-17-14-10(8-16)9-18-13-7-11(15)4-5-12(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,17,18) |
InChI Key |
WCOSQQOERDYONH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C=CC(=CC2=NC=C1C#N)Cl |
Origin of Product |
United States |
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